(2S,3S)-2-isocyanato-3-methylpentanoic acid

Description

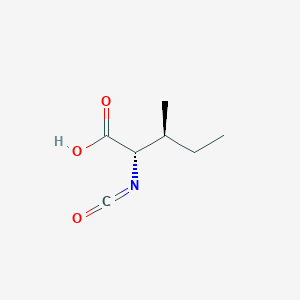

(2S,3S)-2-Isocyanato-3-methylpentanoic acid is a chiral carboxylic acid derivative characterized by an isocyanato (-NCO) group at the C2 position and a methyl branch at C2. The ester form has a molecular formula of C₈H₁₃NO₃, molecular weight 171.19 g/mol, and is used in synthetic chemistry, likely as an intermediate for urethane or urea linkages due to the reactive isocyanato group.

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

(2S,3S)-2-isocyanato-3-methylpentanoic acid |

InChI |

InChI=1S/C7H11NO3/c1-3-5(2)6(7(10)11)8-4-9/h5-6H,3H2,1-2H3,(H,10,11)/t5-,6-/m0/s1 |

InChI Key |

IEJZMEITQZJWGI-WDSKDSINSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N=C=O |

Canonical SMILES |

CCC(C)C(C(=O)O)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-isocyanato-3-methylpentanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,3S) configuration. The reaction conditions often include controlled temperatures and the use of solvents that favor the desired stereochemical outcome.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-2-Isocyanato-3-methylpentanoic acid can undergo a variety of chemical reactions, including:

Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can convert the isocyanate group to amines.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming carbamates and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alcohols, amines, and thiols can react with the isocyanate group under mild conditions.

Major Products Formed:

Oxidation: Urea derivatives.

Reduction: Amines.

Substitution: Carbamates and other substituted products.

Scientific Research Applications

(2S,3S)-2-Isocyanato-3-methylpentanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of (2S,3S)-2-isocyanato-3-methylpentanoic acid involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is harnessed in various applications, such as the modification of proteins or the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

A comparative analysis of structurally related compounds highlights functional group variations, reactivity, and applications:

Functional Group Variations

Key Observations :

- Reactivity: The isocyanato group (-NCO) in the target compound is highly electrophilic, reacting readily with nucleophiles (e.g., amines, alcohols) to form ureas or urethanes. In contrast, amino (-NH₂) or hydroxyl (-OH) groups in analogs (e.g., L-isoleucine, 4-hydroxy-L-isoleucine) participate in hydrogen bonding and acid-base interactions, making them critical in protein synthesis or enzyme inhibition .

- Steric Effects : The brominated analog () exhibits steric hindrance and electronegativity from bromine atoms, favoring substitution reactions, whereas the methyl branch in the target compound influences stereochemical outcomes in synthesis .

Physical and Chemical Properties

- Solubility : The methyl ester form of the target compound () is likely less polar than the carboxylic acid form, enhancing organic solvent compatibility. L-Isoleucine, with ionic -NH₃⁺ and -COO⁻ groups at physiological pH, is water-soluble .

- Stability: Isocyanato compounds are moisture-sensitive, hydrolyzing to amines and CO₂, whereas amino acids like L-isoleucine are stable under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.